molecular formula C15H26N4O3S B5660963 N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5660963
M. Wt: 342.5 g/mol
InChI Key: XUXPUHRSDPJPID-KBPBESRZSA-N
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Description

N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrrolidine ring, and a methanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the imidazole ring, the pyrrolidine ring, and the methanesulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide include:

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-3-5-13-10-19(11-14(13)17-23(2,21)22)15(20)6-4-8-18-9-7-16-12-18/h7,9,12-14,17H,3-6,8,10-11H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXPUHRSDPJPID-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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